5-Bromo-1-tert-butyl-6-fluorobenzotriazole

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

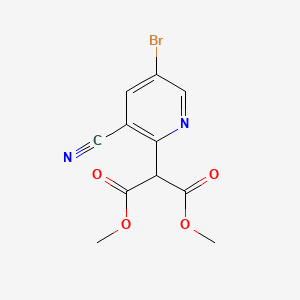

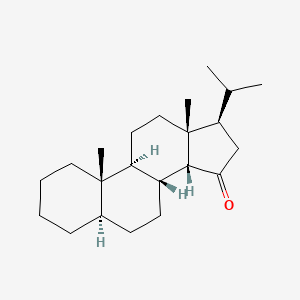

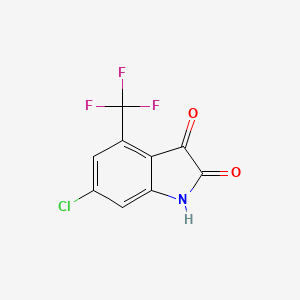

5-Bromo-1-tert-butyl-6-fluorobenzotriazole is a chemical compound with the molecular formula C10H11BrFN3 . It has an average mass of 271.129 Da and a monoisotopic mass of 270.016785 Da .

Molecular Structure Analysis

The molecular structure of 5-Bromo-1-tert-butyl-6-fluorobenzotriazole comprises of bromine (Br), fluorine (F), nitrogen (N), and carbon © atoms . The presence of these atoms and their arrangement give the compound its unique properties.Physical And Chemical Properties Analysis

5-Bromo-1-tert-butyl-6-fluorobenzotriazole is a solid compound . Its empirical formula is C11H12BrFN2 and it has a molecular weight of 271.13 . More detailed physical and chemical properties might be available in specialized chemical databases or literature.Aplicaciones Científicas De Investigación

Synthetic Methodologies and Chemical Transformations

Regioselective Ortho-Lithiation : Research demonstrates the utility of potassium tert-butoxide activated butyllithium or lithium 2,2,6,6-tetramethylpiperidide for deprotonation of fluoroarenes, leading to regioselective lithiation adjacent to fluorine atoms. This methodology is pivotal for synthesizing complex molecules, potentially including derivatives of 5-Bromo-1-tert-butyl-6-fluorobenzotriazole, by allowing for selective functionalization at specific sites on the aromatic ring (Mongin & Schlosser, 1996).

Telescoping Process for Drug Intermediate Synthesis : The telescoping process, which reduces the number of isolation steps in a synthesis pathway, has been applied to improve the synthesis of drug intermediates. This approach can enhance the yield and purity of compounds similar to 5-Bromo-1-tert-butyl-6-fluorobenzotriazole, demonstrating its potential application in medicinal chemistry (Nishimura & Saitoh, 2016).

Biological Evaluation

Substituted Pyrazinecarboxamides : Analogous compounds, such as substituted pyrazinecarboxamides, have been synthesized and evaluated for their biological activities, including anti-mycobacterial, antifungal, and photosynthesis-inhibiting effects. These studies suggest a potential avenue for exploring the biological activities of 5-Bromo-1-tert-butyl-6-fluorobenzotriazole derivatives in various pharmacological contexts (Doležal et al., 2006).

Halogen-Substituted Heteroaromatic Carbenes : Research on halogen-containing heteroaromatic carbenes, including triazoles, has uncovered their potential for generating new zwitterionic compounds and undergoing unique transformations. This highlights the versatility of halogen-substituted compounds in synthetic and medicinal chemistry, potentially applicable to 5-Bromo-1-tert-butyl-6-fluorobenzotriazole (Glinyanaya et al., 2021).

Safety and Hazards

Propiedades

IUPAC Name |

5-bromo-1-tert-butyl-6-fluorobenzotriazole |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11BrFN3/c1-10(2,3)15-9-5-7(12)6(11)4-8(9)13-14-15/h4-5H,1-3H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QFOIHMRBGJXXBH-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)N1C2=CC(=C(C=C2N=N1)Br)F |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11BrFN3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20742859 |

Source

|

| Record name | 5-Bromo-1-tert-butyl-6-fluoro-1H-benzotriazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20742859 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

272.12 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-Bromo-1-tert-butyl-6-fluorobenzotriazole | |

CAS RN |

1365271-86-8 |

Source

|

| Record name | 5-Bromo-1-tert-butyl-6-fluoro-1H-benzotriazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20742859 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![6-Bromo-4-chloro-5H-pyrrolo[3,2-d]pyrimidine](/img/structure/B577561.png)

![tert-butyl N-[(3R,5S)-5-fluoropiperidin-3-yl]carbamate](/img/structure/B577563.png)

![4-(5-Methoxymethyl-[1,3,4]oxadiazol-2-YL)-piperidine hydrochloride](/img/structure/B577566.png)

![(2S)-2-Amino-3-[4-(4-hydroxy-3-iodo(1,2,3,4,5,6-13C6)cyclohexa-1,3,5-trien-1-yl)oxy-3-iodophenyl]propanoic acid](/img/structure/B577567.png)